Mps1-IN-4

Description

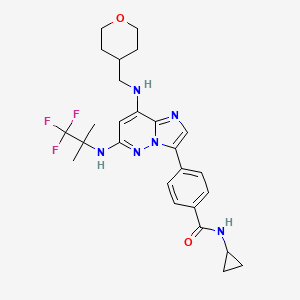

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31F3N6O2 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide |

InChI |

InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34) |

InChI Key |

LVBWRNKEBGYENR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(F)(F)F)NC1=NN2C(=CN=C2C(=C1)NCC3CCOCC3)C4=CC=C(C=C4)C(=O)NC5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mps1 Kinase and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (threonine and tyrosine kinase), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression is a common feature in a variety of human cancers and is often associated with aneuploidy and poor prognosis, making it an attractive target for anticancer drug development.[1][2] This technical guide provides a comprehensive overview of the Mps1 kinase, its role in cellular signaling, and the properties of its inhibitors, with a focus on the chemical biology tools used to probe its function.

Mps1 Kinase: Structure and Function

The Mps1 kinase domain adopts a typical bilobal protein kinase architecture.[3] The activity of Mps1 is tightly regulated throughout the cell cycle, peaking during mitosis.[4] This regulation is achieved through a combination of mechanisms, including protein expression levels and post-translational modifications, most notably autophosphorylation.[4][5] Autophosphorylation of key residues within the activation loop of Mps1 is a critical priming event for its kinase activity.[5]

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 acts at the apex of the SAC signaling cascade.[6] In response to unattached or improperly attached kinetochores, Mps1 is recruited to these structures where it initiates a signaling cascade that ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase essential for the onset of anaphase.[6][7] This delay provides a window of opportunity for the cell to correct attachment errors and ensure proper chromosome segregation.[6]

A simplified representation of the Mps1 signaling pathway is depicted below:

Mps1 Inhibitors: Tools for Research and Therapeutic Potential

The critical role of Mps1 in cell cycle regulation and its association with cancer have driven the development of small molecule inhibitors. These inhibitors are invaluable chemical tools for dissecting the complex functions of Mps1 and hold promise as potential therapeutic agents.

While specific information for a compound designated "Mps1-IN-4" is not publicly available, a number of potent and selective Mps1 inhibitors have been characterized, including Mps1-IN-1 and Mps1-IN-2.[8]

Chemical and Physical Properties

The properties of Mps1 inhibitors vary depending on their chemical scaffold. A summary of representative Mps1 inhibitors is provided below.

| Property | Mps1-IN-1 | Mps1-IN-2 |

| Chemical Scaffold | Pyrrolopyridine | Pyrimidodiazepinone |

| Molecular Formula | C₂₃H₂₄N₆O₂S | C₂₀H₁₉N₅O₂ |

| Molecular Weight ( g/mol ) | 464.55 | 373.40 |

| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |

Biological Activity

Mps1 inhibitors typically exhibit potent enzymatic and cellular activity. They function by competing with ATP for binding to the kinase domain of Mps1, thereby inhibiting its catalytic activity.[8] This inhibition leads to a disruption of the spindle assembly checkpoint, resulting in premature anaphase entry, chromosome missegregation, and ultimately, cell death in cancer cells.[8]

| Compound | Target | IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |

| Mps1-IN-1 | Mps1 | 367 | Varies by cell line |

| Mps1-IN-2 | Mps1 | 145 | Varies by cell line |

Experimental Protocols

Mps1 Kinase Assay

A common method to assess the enzymatic activity of Mps1 and the potency of its inhibitors is through an in vitro kinase assay. A general workflow is outlined below.

Detailed Methodology:

-

Reaction Setup: In a microplate well, combine recombinant human Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein), and the test inhibitor at various concentrations in a kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or in conjunction with an ADP-Glo™ system for luminescence detection).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a specific kinase inhibitor).

-

Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the radioactive signal. For luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.

-

Data Analysis: The IC₅₀ value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay

To determine the effect of Mps1 inhibitors on cancer cell proliferation and viability, a cell-based assay such as the MTT or MTS assay is commonly employed.[9][10]

Detailed Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, U2OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Mps1 inhibitor and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 48 to 72 hours to allow the compound to exert its effect.

-

Reagent Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), or a similar tetrazolium salt, to each well.[9]

-

Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS reagent to a colored formazan product. The absorbance of the formazan is then measured using a microplate reader at a wavelength of approximately 490 nm.[9]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can then be determined.

Conclusion

Mps1 kinase is a crucial regulator of mitotic progression and a validated target for cancer therapy. The development of potent and selective inhibitors has not only provided valuable tools to elucidate the intricate details of the spindle assembly checkpoint but also offers a promising avenue for the development of novel anticancer agents. Further research into the nuances of Mps1 inhibition and the identification of new chemical scaffolds will continue to advance our understanding of this critical kinase and its role in disease.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mps1-IN-4: A Technical Guide to its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopolar Spindle 1 (Mps1, also known as TTK) is a critical serine/threonine kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation and overexpression of Mps1 are common hallmarks of various cancers, making it a high-value target for therapeutic intervention.[2] Mps1 inhibitors disrupt the SAC, leading to premature anaphase, severe chromosome missegregation, and subsequent cell death, a mechanism with potent antitumor activity.[3] Mps1-IN-4 is a selective, ATP-competitive inhibitor of Mps1 kinase belonging to the imidazo[1,2-b]pyridazine class of compounds.[4][5] This document provides an in-depth technical overview of the mechanism of action of this compound and related compounds, detailing the underlying signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.

The Role of Mps1 Kinase in Mitotic Regulation

Mps1 is a central node in the signaling network that prevents aneuploidy. Its activity peaks during mitosis, where it localizes to the kinetochores of unattached or improperly attached chromosomes.[1] The primary functions of Mps1 kinase are:

-

Spindle Assembly Checkpoint (SAC) Activation: Mps1 acts at the apex of the SAC signaling cascade.[6] It phosphorylates the kinetochore-localized scaffold protein Knl1, creating docking sites for other key checkpoint proteins, including Bub1, BubR1, Mad1, and Mad2.[6][7]

-

Error Correction: Mps1 contributes to the correction of improper kinetochore-microtubule attachments, ensuring that all chromosomes achieve stable biorientation before anaphase onset.[6]

-

Mitotic Checkpoint Complex (MCC) Formation: The cascade initiated by Mps1 culminates in the formation of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Mad2, and Cdc20. The MCC directly binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[3][8] This inhibition halts the cell cycle, providing time for error correction.

Once all chromosomes are correctly attached to the mitotic spindle, Mps1 is displaced from the kinetochores, the SAC is silenced, and the APC/C is activated, allowing the cell to proceed into anaphase.[9]

Mps1 Signaling Pathway and Point of Inhibition

The activation of the Spindle Assembly Checkpoint is a sequential phosphorylation cascade orchestrated by Mps1. Inhibition by compounds like this compound blocks this cascade at its origin, preventing all downstream signaling.

Mechanism of Action of this compound

This compound and related compounds are ATP-competitive inhibitors, binding to the kinase domain of Mps1 and preventing its catalytic activity.[10] By inhibiting Mps1, these molecules cause a rapid and premature exit from mitosis, even in the presence of spindle poisons like taxanes, which would normally cause a robust mitotic arrest.[3][11] The primary cellular consequences of Mps1 inhibition are:

-

Failure of SAC Protein Recruitment: Mps1 kinase activity is essential for the recruitment of Mad1 and Mad2 to unattached kinetochores. Treatment with an Mps1 inhibitor prevents their localization, effectively disabling the checkpoint signaling cascade at its inception.[5][12]

-

Abrogation of the Spindle Assembly Checkpoint: Without a functional SAC, the cell cannot detect improperly attached chromosomes. This leads to the premature activation of the APC/C.

-

Accelerated Mitotic Exit: APC/C activation triggers the rapid degradation of cyclin B and securin, forcing the cell to exit mitosis prematurely, often within minutes, a process termed "mitotic slippage".[12]

-

Catastrophic Chromosome Missegregation: The forced anaphase entry before all chromosomes are properly aligned results in massive aneuploidy and the formation of micronucleated daughter cells.[11]

-

Induction of Cell Death: The profound genomic instability caused by Mps1 inhibition is unsustainable, ultimately triggering apoptosis or cell death in subsequent cell cycles.[3]

Quantitative Data Presentation

This compound belongs to a highly potent series of imidazo[1,2-b]pyridazine derivatives.[4] While specific data for "this compound" is proprietary, the lead compound from this series, 27f , demonstrates nanomolar efficacy.[13][14][15] The table below summarizes its activity alongside other well-characterized Mps1 inhibitors for comparison.

| Inhibitor | Target/Assay | IC50 Value | Reference(s) |

| Compound 27f (imidazo[1,2-b]pyridazine series) | Cellular Mps1 Autophosphorylation | 0.70 nM | [13] |

| Compound 27f (imidazo[1,2-b]pyridazine series) | A549 Cell Proliferation | 6.0 nM | [13] |

| Mps1-IN-1 | Mps1 Kinase (in vitro) | 367 nM | [10][16] |

| AZ3146 | Mps1 Kinase (in vitro) | ~35 nM | [8][16] |

| MPI-0479605 | Mps1 Kinase (in vitro) | 1.8 nM | [16] |

| BOS172722 | Mps1 Kinase (in vitro) | 11 nM | [6] |

| Unnamed MPS1/TTK Inhibitor | Mps1 Kinase (in vitro) | 5.8 nM | [7] |

| Unnamed MPS1/TTK Inhibitor | DLD1 Cell Colony Formation | 24.6 nM | [7] |

| Unnamed MPS1/TTK Inhibitor | HCT116 Cell Colony Formation | 20.1 nM | [7] |

Key Experimental Protocols

Characterizing the mechanism of an Mps1 inhibitor like this compound involves a series of standard biochemical and cell-based assays.

In Vitro Mps1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of recombinant Mps1 kinase.

Methodology:

-

Reagents & Materials: Recombinant human Mps1 kinase, biotinylated peptide substrate (e.g., derived from Knl1), ATP, kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35), test compound (this compound), and a detection system (e.g., LanthaScreen™ using a terbium-labeled anti-phospho-serine/threonine antibody and fluorescently-labeled streptavidin).

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 384-well plate, add Mps1 kinase, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the detection reagents (e.g., Tb-anti-pS/T antibody and streptavidin-Alexa Fluor 647). Incubate to allow binding. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Data Analysis: The FRET signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular SAC Override Assay (Live-Cell Imaging)

Objective: To assess the ability of this compound to force cells to exit mitosis despite a spindle-poison-induced mitotic arrest.

Methodology:

-

Cell Line: Use a cancer cell line stably expressing a fluorescently tagged histone (e.g., HeLa-H2B-GFP or U2OS-H2B-mCherry).

-

Reagents & Materials: Cell culture medium, this compound, a spindle poison (e.g., nocodazole or paclitaxel), and a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).

-

Procedure: a. Plate the cells in a glass-bottom imaging dish and allow them to adhere. b. Treat the cells with the spindle poison (e.g., 100 ng/mL nocodazole) to induce mitotic arrest. c. After a period of arrest (e.g., 2-4 hours), add this compound (at various concentrations) or a vehicle control (DMSO) to the medium. d. Immediately begin time-lapse imaging, capturing images every 5-10 minutes for 12-24 hours.

-

Data Analysis: Quantify the "time in mitosis," defined as the duration from nuclear envelope breakdown (NEBD) to anaphase onset (chromosome segregation) or mitotic exit (chromosome decondensation). A potent Mps1 inhibitor will cause a significant, dose-dependent reduction in the duration of mitosis compared to the vehicle control.[12]

Immunofluorescence Assay for Kinetochore Protein Localization

Objective: To visualize and quantify the effect of this compound on the recruitment of key SAC proteins to kinetochores.

Methodology:

-

Reagents & Materials: Cells grown on coverslips, this compound, nocodazole, MG132 (a proteasome inhibitor to prevent mitotic exit for easier imaging), paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, primary antibodies (e.g., rabbit anti-Mad2, human anti-centromere CREST serum), and fluorescently-labeled secondary antibodies.

-

Procedure: a. Treat cells with nocodazole to enrich the mitotic population. b. Add this compound and MG132 for a short period (e.g., 1-2 hours). c. Fix the cells with 4% PFA, permeabilize with Triton X-100, and block with bovine serum albumin (BSA). d. Incubate with primary antibodies (e.g., anti-Mad2 and anti-CREST) overnight at 4°C. e. Wash and incubate with appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-human). f. Mount coverslips onto slides with DAPI-containing mounting medium.

-

Data Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity of the target protein (e.g., Mad2) at the kinetochores (identified by CREST staining). Mps1 inhibition will result in a dramatic reduction or complete loss of Mad2 signal from the kinetochores compared to control cells.[5][12]

Experimental and Logical Workflow

The characterization of a novel Mps1 inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. icr.ac.uk [icr.ac.uk]

- 7. MPS1/TTK Inhibitor | TargetMol [targetmol.com]

- 8. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide | 1263423-94-4 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. adooq.com [adooq.com]

Mps1-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mps1-IN-4, a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1] Due to its overexpression in various human cancers, Mps1 has emerged as a significant target for anticancer drug development.[2] This document details the biochemical and cellular activity of this compound and related compounds, outlines the experimental protocols for its characterization, and illustrates the Mps1 signaling pathway and a representative synthesis process. While a specific discovery paper for this compound is not publicly available, this guide draws on data from structurally similar and well-characterized Mps1 inhibitors to provide a thorough technical resource.

Introduction to Mps1 Kinase

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1] Mps1 is a master regulator of the SAC, acting upstream to recruit other checkpoint proteins to unattached kinetochores.[2] This initiation of the checkpoint cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase.[1]

Given that many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC for survival, the inhibition of Mps1 presents a promising therapeutic strategy.[2] By abrogating the SAC, Mps1 inhibitors can induce catastrophic mitotic errors in cancer cells, leading to aneuploidy and ultimately cell death.[2]

Discovery and Characterization of Thieno[3,2-d]pyrimidine-based Mps1 Inhibitors

The discovery of potent and selective Mps1 inhibitors has been an area of intense research. While the specific discovery details of this compound are not detailed in peer-reviewed literature, its thieno[3,2-d]pyrimidine core is a scaffold that has been explored for the development of various kinase inhibitors.[3][4][5][6][7] The development of compounds like MPI-0479605, which is structurally related to this compound, involved initial compound screening followed by medicinal chemistry optimization to achieve high potency and selectivity for Mps1.[8]

Biochemical Activity

The biochemical potency of Mps1 inhibitors is typically determined through in vitro kinase assays that measure the inhibition of Mps1's catalytic activity. These assays quantify the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For a representative potent Mps1 inhibitor, MPI-0479605, an IC50 value of 1.8 nM has been reported.[8]

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| MPI-0479605 | Mps1 | 1.8 | In vitro kinase assay | [8] |

| Mps1-IN-1 | Mps1 | 367 | In vitro kinase assay | [9][10] |

Table 1: Biochemical Activity of Representative Mps1 Inhibitors.

Cellular Activity

The cellular effects of Mps1 inhibition are critical to understanding their therapeutic potential. Key cellular outcomes of Mps1 inhibition include the override of the spindle assembly checkpoint, defects in chromosome alignment, and ultimately, a reduction in cell viability.[2][8]

| Cell Line | Compound | Effect | Concentration | Time Point | Reference |

| HCT-116 | MPI-0479605 | Decreased cell viability | Not specified | 48 and 72 hours | [8] |

| HCT-116 | MPI-0479605 | Induction of caspase-3/7 activity | Not specified | 48 hours | [8] |

Table 2: Cellular Activity of a Representative Mps1 Inhibitor.

Signaling Pathways and Experimental Workflows

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a key initiator of the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the APC/C.

Caption: Mps1 signaling at unattached kinetochores.

Experimental Workflow for Mps1 Inhibitor Characterization

The characterization of a novel Mps1 inhibitor typically follows a workflow from biochemical validation to cellular and in vivo assessment.

Caption: Workflow for Mps1 inhibitor characterization.

Synthesis of this compound

The chemical structure of this compound is 2-((3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)amino)thieno[3,2-d]pyrimidin-4(3H)-one. While the specific synthetic route for this compound has not been published, a plausible synthesis can be proposed based on established methods for the synthesis of related thieno[3,2-d]pyrimidine derivatives. A key step would involve the coupling of a substituted phenylamine with a 2-halothieno[3,2-d]pyrimidin-4(3H)-one core.

Caption: A plausible synthetic route for this compound.

Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol describes a typical method to determine the IC50 of an inhibitor against Mps1 kinase.

-

Reagents and Materials:

-

Recombinant Mps1 kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration)

-

Myelin Basic Protein (MBP) as a substrate

-

³²P-γ-ATP

-

Test compound (this compound) serially diluted in DMSO

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Mps1 kinase, and MBP.

-

Add the serially diluted test compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and ³²P-γ-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ³²P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of an Mps1 inhibitor on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for the desired time period (e.g., 48 or 72 hours).[8]

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

-

Conclusion

This compound, a thieno[3,2-d]pyrimidine-based compound, is a valuable tool for studying the role of Mps1 kinase in cell cycle regulation. The inhibition of Mps1 represents a validated and promising strategy for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the discovery, synthesis, and characterization of Mps1 inhibitors, offering valuable insights for researchers in oncology and drug development. Further studies to fully elucidate the preclinical and clinical potential of potent and selective Mps1 inhibitors are warranted.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 10. selleckchem.com [selleckchem.com]

Mps1-IN-4: An In-Depth Technical Guide on Target Specificity and Kinase Profile

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Mps1-IN-4." This guide will therefore focus on the well-characterized Mps1 inhibitor, Mps1-IN-1 , as a representative example to provide a comprehensive technical overview of the methodologies and data relevant to determining the target specificity and kinase profile of Mps1 inhibitors. The principles and experimental protocols described herein are broadly applicable to the characterization of any novel Mps1 inhibitor.

Introduction to Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Mps1 is a key regulator of the SAC, acting upstream to recruit other essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[3][4] Dysregulation of Mps1 has been implicated in chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[5][6] Mps1 inhibitors are being investigated as potential anti-cancer agents.[7][8]

Target Specificity of Mps1-IN-1

The target specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Mps1-IN-1 has been profiled for its on-target potency and off-target interactions.

On-Target Activity

Mps1-IN-1 is an ATP-competitive inhibitor of Mps1 kinase.[3] Its potency against Mps1 has been determined using various biochemical assays.

| Parameter | Value | Assay Condition |

| IC50 | 367 nM | In vitro kinase assay with 1 µM ATP |

| Ki | 27 nM | Ambit KinomeScan |

Table 1: On-target potency of Mps1-IN-1 against Mps1 (TTK) kinase.[3][9]

Kinase Selectivity Profile (KinomeScan)

To assess its selectivity, Mps1-IN-1 has been screened against a large panel of kinases, typically using the KINOMEscan™ platform. This assay measures the ability of the inhibitor to compete with an immobilized ligand for binding to the kinase active site.[10]

| Off-Target Kinase | Ki (nM) |

| ALK | 21 |

| LTK | 29 |

| PYK2 | 280 |

| FAK | 440 |

| INSR | 470 |

| IGF1R | 750 |

| ERK2 | 900 |

Table 2: Off-target kinase interactions of Mps1-IN-1.[9] This table highlights some of the known off-targets and their respective binding affinities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to characterize Mps1 inhibitors.

Biochemical Kinase Inhibition Assay (e.g., Lanthascreen™)

This assay is used to determine the IC50 value of an inhibitor against the target kinase.

Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay format. The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by the kinase.

Materials:

-

Recombinant Mps1 kinase

-

ATP

-

Fluorescently labeled substrate (e.g., AF-647 E4Y substrate)[4]

-

Lanthascreen™ Tb-anti-pTyr antibody

-

Assay buffer

-

Test inhibitor (e.g., Mps1-IN-1)

Procedure:

-

Prepare a serial dilution of the Mps1 inhibitor.

-

In a microplate, add Mps1 kinase, the fluorescently labeled substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the Tb-anti-pTyr antibody to detect the phosphorylated substrate.

-

After another incubation period, read the plate on a TR-FRET-compatible plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[4]

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of an inhibitor across the human kinome.

Principle: The test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[10]

Procedure (summary):

-

Kinases are tagged with a unique DNA identifier.

-

The test inhibitor is incubated with the DNA-tagged kinase and an immobilized ligand.

-

After equilibration, the unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR.

-

The results are reported as percent of control (DMSO), where a lower percentage indicates stronger binding of the inhibitor.[10] Dissociation constants (Kd) can be determined from dose-response curves.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[1][12]

Materials:

-

Cultured cells (e.g., HCT116)

-

Mps1 inhibitor

-

Cell lysis buffer

-

Antibodies against Mps1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with the Mps1 inhibitor or vehicle control (DMSO).

-

Harvest and lyse the cells.

-

Aliquot the cell lysates and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Mps1 in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and a typical workflow for characterizing an Mps1 inhibitor.

Caption: Mps1 signaling at the unattached kinetochore.

Caption: Workflow for Mps1 inhibitor characterization.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]

- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 10. 4.6. KINOMEscan [bio-protocol.org]

- 11. chayon.co.kr [chayon.co.kr]

- 12. annualreviews.org [annualreviews.org]

The Impact of Mps1-IN-4 on Mitotic Timing and Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), a conserved dual-specificity protein kinase, plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 kinase activity presents a compelling therapeutic strategy for cancers characterized by aneuploidy and chromosomal instability. This technical guide provides an in-depth analysis of the effects of Mps1 inhibitors, with a focus on compounds structurally and functionally related to Mps1-IN-4, on mitotic timing and progression. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the pertinent signaling pathways.

Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a sophisticated cellular signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[1] This delay prevents the missegregation of chromosomes, a hallmark of many cancers. Mps1 kinase is a central component of the SAC, acting at the apex of the signaling cascade.[4][5] Its primary functions include:

-

Kinetochore Localization: Mps1 is recruited to unattached kinetochores, the protein structures on centromeres where spindle microtubules attach.[6]

-

Recruitment of Downstream SAC Proteins: At the kinetochores, Mps1 phosphorylates several substrates, including the kinetochore scaffold protein Knl1, which in turn recruits other essential SAC proteins such as Mad1, Mad2, Bub1, and BubR1.[5][7][8]

-

Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The assembly of these SAC proteins at unattached kinetochores leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC binds to and inhibits the APC/C, an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B.[2][9] The stabilization of these proteins is crucial for maintaining the mitotic state and preventing premature sister chromatid separation.[9]

This compound and Related Inhibitors: Mechanism of Action

This compound and other potent small molecule inhibitors of Mps1 are ATP-competitive inhibitors that bind to the kinase domain of Mps1, thereby blocking its phosphotransferase activity.[4] This inhibition disrupts the entire downstream signaling cascade of the SAC. The primary consequences of Mps1 inhibition are:

-

Failure to Recruit SAC Proteins: Inhibition of Mps1 kinase activity prevents the recruitment of Mad1 and Mad2 to unattached kinetochores.[1][7]

-

Premature APC/C Activation: Without the inhibitory signal from the MCC, the APC/C becomes prematurely active.[4]

-

Accelerated Mitotic Progression: The active APC/C targets securin and cyclin B for degradation, leading to sister chromatid separation and a rapid exit from mitosis, often before all chromosomes are properly aligned.[9] This results in a significantly shortened mitotic duration.

-

Chromosome Missegregation and Aneuploidy: The premature anaphase entry in the presence of unaligned chromosomes leads to gross chromosome missegregation and aneuploidy.[1][3][10]

Quantitative Effects of Mps1 Inhibition on Mitotic Timing

The inhibition of Mps1 has a dramatic and quantifiable effect on the duration of mitosis. The following tables summarize key findings from studies using various Mps1 inhibitors.

| Cell Line | Treatment | Mitotic Duration (NEBD to Anaphase) | Reference |

| PtK2 | DMSO (Control) | ~50 minutes | [1] |

| PtK2 | 10 µM Mps1-IN-1 | ~30 minutes (~40% reduction) | [1] |

| HeLa | Control | 41 ± 19 minutes | [11] |

| HeLa | Mps1 RNAi | 36 ± 5 minutes | [11] |

| Mps1as cells | Untreated | 42 ± 26 minutes | [9] |

| Mps1as cells | 3MB-PP1 (inhibitor) | 12 ± 2 minutes | [9] |

Table 1: Effect of Mps1 Inhibition on Mitotic Duration in Unperturbed Mitosis. NEBD: Nuclear Envelope Breakdown. Mps1as refers to cells with an engineered Mps1 that is sensitive to bulky ATP analogs like 3MB-PP1.

| Cell Line | Treatment | Mitotic Duration (Cell Rounding) | Reference |

| Mps1as cells | Nocodazole | 1651 ± 463 minutes | [9] |

| Mps1as cells | Nocodazole + 3MB-PP1 | 18 ± 12 minutes | [9] |

| JNK1/2-/- fibroblasts | Nocodazole | Sustained mitotic arrest | [4] |

| JNK1/2-/- fibroblasts | Nocodazole + SP600125 | Rapid mitotic exit | [4] |

Table 2: Effect of Mps1 Inhibition on Mitotic Duration in the Presence of Spindle Poisons. Nocodazole is a microtubule-depolymerizing agent that activates the SAC. SP600125 was later identified as a potent Mps1 inhibitor.[4][12]

Experimental Protocols

Cell Culture and Synchronization

-

Cell Lines: HeLa, U2OS, and PtK2 cells are commonly used for studying mitosis. PtK2 cells are particularly useful due to their large, flat morphology and low chromosome number, which facilitates high-resolution imaging.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

-

Synchronization: To enrich for cells in a specific phase of the cell cycle, various synchronization methods can be employed. A common method is a single or double thymidine block to arrest cells at the G1/S boundary.

-

Single Thymidine Block Protocol:

-

Plate cells to be ~30% confluent.

-

Add 2 mM thymidine to the culture medium and incubate for 16-24 hours.

-

Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium. Cells will synchronously progress through S, G2, and into M phase over the next 8-12 hours.

-

-

Live-Cell Imaging of Mitotic Progression

-

Microscopy: A spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is ideal for long-term live-cell imaging.

-

Fluorescent Labeling: To visualize chromosomes and other cellular structures, cells can be transfected with plasmids encoding fluorescently tagged proteins, such as Histone H2B-GFP or H2B-mCherry.

-

Experimental Procedure:

-

Plate cells expressing a fluorescent chromosomal marker in glass-bottom dishes.

-

Synchronize the cells if desired.

-

Just prior to imaging, replace the culture medium with imaging medium (e.g., CO2-independent medium) containing the desired concentration of Mps1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Acquire images at multiple positions every 2-5 minutes for 12-24 hours.

-

Analyze the time-lapse movies to determine the duration from nuclear envelope breakdown (NEBD) to anaphase onset.

-

Immunofluorescence Staining of Spindle Assembly Checkpoint Proteins

-

Purpose: To visualize the localization of SAC proteins at kinetochores.

-

Protocol:

-

Grow cells on coverslips.

-

Treat cells with a spindle poison (e.g., 330 nM nocodazole) for 2-4 hours to induce a mitotic arrest with unattached kinetochores.

-

Add the Mps1 inhibitor or vehicle control for the final 30-60 minutes of the nocodazole treatment.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

-

Block non-specific antibody binding with 3% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with primary antibodies against SAC proteins (e.g., anti-Mad1, anti-Mad2) and a kinetochore marker (e.g., CREST anti-centromere antibodies) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the DNA.

-

Image the cells using a confocal or wide-field fluorescence microscope.

-

Visualization of Signaling Pathways and Workflows

Figure 1: The Spindle Assembly Checkpoint (SAC) signaling pathway and the inhibitory effect of this compound.

Figure 2: A typical experimental workflow for quantifying the effect of this compound on mitotic timing.

Conclusion

Inhibitors of Mps1, such as this compound, are powerful chemical tools for dissecting the intricate regulation of mitosis and represent a promising class of anti-cancer therapeutics. By potently and specifically abrogating the spindle assembly checkpoint, these inhibitors cause a dramatic acceleration of mitotic progression, leading to catastrophic chromosome missegregation and cell death in cancer cells that are often dependent on a robust SAC for their survival. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the role of Mps1 in cell cycle control and for those involved in the development of novel anti-mitotic cancer therapies.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. embopress.org [embopress.org]

- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. rupress.org [rupress.org]

- 8. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. embopress.org [embopress.org]

Mps1-IN-4 Downstream Signaling Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anti-cancer drug development. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by Mps1 inhibition, with a focus on the cellular consequences and the methodologies used to study them. While specific data for "Mps1-IN-4" is not publicly available, this document synthesizes findings from studies on potent and selective Mps1 inhibitors that share a common mechanism of action, thereby providing a representative understanding of the downstream effects of this class of inhibitors.

Introduction to Mps1 Kinase and its Inhibition

Mps1, also known as TTK, is a dual-specificity kinase that plays a central role in the SAC.[1] It is responsible for the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3] This action initiates a signaling cascade that prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, thus delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3]

In many cancer cells, which are often characterized by chromosomal instability, the SAC is frequently compromised. These cells can become dependent on a robust SAC for survival, making Mps1 an attractive therapeutic target.[4] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature entry into anaphase, severe chromosome mis-segregation, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[4][5]

Downstream Signaling Consequences of Mps1 Inhibition

The primary downstream effect of Mps1 inhibition is the failure to activate the spindle assembly checkpoint. This leads to a cascade of cellular events, as detailed below.

Impaired Recruitment of Spindle Assembly Checkpoint Proteins

Mps1 kinase activity is essential for the localization of key SAC proteins to unattached kinetochores. Inhibition of Mps1 leads to a significant reduction in the kinetochore levels of Mad1 and a near-complete absence of Mad2.[2] This prevents the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.

Premature Mitotic Exit and Chromosome Missegregation

Without a functional SAC, cells are unable to arrest in mitosis in the presence of unattached kinetochores. This results in a premature exit from mitosis, leading to catastrophic chromosome segregation errors.[2] This includes the formation of micronuclei and gross aneuploidy.[2]

Induction of Cell Death

The severe genomic instability caused by Mps1 inhibition ultimately triggers cell death.[5] The primary mechanism of cell death is mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[5] Additionally, apoptosis, or programmed cell death, is also observed following Mps1 inhibition, often mediated through the caspase-dependent mitochondrial pathway.[4]

Quantitative Analysis of Mps1 Inhibition

The following tables summarize quantitative data from studies on various potent Mps1 inhibitors, which are expected to have similar effects to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Mps1 Inhibitors

| Inhibitor | IC50 (nM) | Kinase Selectivity | Reference |

| MPI-0479605 | 1.8 | >40-fold selective over other kinases | [6][7] |

| BAY 1161909 | <10 | Excellent selectivity profile | [8] |

| BAY 1217389 | <10 | Excellent selectivity profile | [8] |

| PF-7006 | <0.5 (Ki) | Highly selective | [9] |

| PF-3837 | <0.5 (Ki) | Highly selective | [9] |

Table 2: Cellular Effects of Mps1 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| Mps1-IN-1 | HCT116 | Reduced cell proliferation to 33% of control | 5-10 µM | [2] |

| Mps1-IN-1 | hsMad2-EYFP PtK2 | 80% decrease in kinetochore-bound Mad2 | Not specified | [2] |

| MPI-0479605 | Various tumor cell lines | GI50 ranging from 30 to 100 nM | 30-100 nM | [6] |

| Reversine | Neuroblastoma cells | Induction of apoptosis | Not specified | [4] |

| Mps-BAY2a | Neuroblastoma cells | Induction of apoptosis | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the downstream effects of Mps1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

Mps1 inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Mps1 inhibitor for the desired time period (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis of SAC Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of Mps1 downstream targets.

Materials:

-

Cell culture dishes

-

Mps1 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the Mps1 inhibitor for the appropriate time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Mad2 Localization

This technique is used to visualize the localization of SAC proteins at the kinetochores.

Materials:

-

Cells grown on coverslips

-

Mps1 inhibitor

-

Nocodazole (to enrich for mitotic cells)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-Mad2, anti-centromere antibody like CREST)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with nocodazole and the Mps1 inhibitor.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against Mad2 and a kinetochore marker.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity of Mad2 at the kinetochores.

Visualizing the Mps1 Downstream Signaling Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the Mps1 signaling pathway and a typical experimental workflow.

Caption: Mps1 signaling at unattached kinetochores and its inhibition.

Caption: Workflow for analyzing this compound's downstream effects.

Conclusion

Inhibition of Mps1 kinase is a promising strategy for cancer therapy due to its essential role in the spindle assembly checkpoint. The downstream consequences of Mps1 inhibition are well-characterized and consistently lead to mitotic catastrophe and cell death in cancer cells. This technical guide provides a comprehensive overview of the Mps1 downstream signaling pathway, quantitative data from representative inhibitors, and detailed experimental protocols to aid researchers in this field. While the specific inhibitor "this compound" lacks detailed public data, the information presented here for other potent Mps1 inhibitors provides a strong and relevant framework for understanding its likely mechanism of action and for designing experiments to investigate its effects.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

Mps1 Inhibition and its Profound Impact on Kinetochore Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its role in orchestrating the intricate processes at the kinetochore makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth examination of the effects of Mps1 inhibition on kinetochore function, with a focus on the well-characterized inhibitor Mps1-IN-1 as a representative compound, due to the lack of specific public data for "Mps1-IN-4". We will delve into the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows involved.

Introduction to Mps1 and its Role at the Kinetochore

Mps1, also known as TTK protein kinase, is a dual-specificity kinase that plays a central role in the SAC.[1] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. When a kinetochore is unattached, the SAC is activated, sending a "wait-anaphase" signal that prevents the premature separation of sister chromatids. This delay provides time for the cell to correct attachment errors and ensure that each daughter cell receives a complete and accurate set of chromosomes.

Mps1 is one of the first proteins to be recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and halting the cell cycle in metaphase.

The Impact of Mps1 Inhibition on Kinetochore Function

Inhibition of Mps1 kinase activity has profound consequences for kinetochore function and the integrity of the SAC. Small molecule inhibitors, such as Mps1-IN-1, have been instrumental in dissecting the precise roles of Mps1.

Disruption of Spindle Assembly Checkpoint Signaling

The primary and most immediate effect of Mps1 inhibition is the abrogation of the SAC. By blocking the kinase activity of Mps1, inhibitors prevent the phosphorylation of its downstream targets at the kinetochore. This leads to a failure to recruit key checkpoint proteins, including Mad1 and Mad2.[2] The absence of these proteins prevents the formation of the MCC, leading to premature activation of the APC/C and exit from mitosis, even in the presence of unaligned chromosomes. This can result in gross aneuploidy and, ultimately, cell death.[2]

Impaired Recruitment of Kinetochore Proteins

Mps1 acts as a master recruiter, and its inhibition leads to a significant reduction in the localization of several key kinetochore proteins.

Table 1: Quantitative Effects of Mps1 Inhibition on Kinetochore Protein Localization

| Protein | Cell Type | Mps1 Inhibitor | Concentration | % Reduction at Kinetochore | Reference |

| Mad2 | PtK2 | Mps1-IN-1 | 10 µM | ~80% | [2] |

| Mad2 | PtK2 (Nocodazole-treated) | Mps1-IN-1 | 10 µM | ~70% | [2] |

| Mad1 | HeLa | Mps1 RNAi | - | ~74% | [3] |

| Mad2 | HeLa | Mps1 RNAi | - | ~95% | [3] |

Effects on Chromosome Alignment and Segregation

While Mps1's primary role is in SAC signaling, its inhibition also affects chromosome alignment.[4] Although some studies suggest Mps1 functions independently of Aurora B kinase in this regard, the disruption of proper kinetochore-microtubule attachments upon Mps1 inhibition contributes to chromosome mis-segregation.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of Mps1 function and its study.

Mps1-Mediated Spindle Assembly Checkpoint Signaling Pathway

Caption: Mps1 signaling cascade at an unattached kinetochore.

Experimental Workflow for Analyzing Kinetochore Protein Localization

Caption: Workflow for immunofluorescence analysis of kinetochore proteins.

Experimental Protocols

Immunofluorescence Staining for Kinetochore Proteins

This protocol provides a general framework for visualizing kinetochore proteins in cultured mammalian cells. Optimization of antibody concentrations and incubation times is recommended for specific targets.

Materials:

-

Cultured cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Blocking buffer: 5% normal goat serum (or other appropriate serum) in PBS

-

Primary antibodies (e.g., rabbit anti-Mad2, human anti-centromere antibody [ACA/CREST])

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-human Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate to achieve desired confluency.

-

Treat cells with Mps1 inhibitor (e.g., 10 µM Mps1-IN-1) and/or a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for the desired duration.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add the fixation solution and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add the blocking buffer and incubate for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in the blocking buffer to their optimal concentrations.

-

Aspirate the blocking buffer and add the diluted primary antibodies to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.

-

Add the diluted secondary antibodies to the coverslips.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting:

-

Briefly rinse the coverslips in distilled water.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the DNA.

-

Seal the edges of the coverslips with nail polish.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a confocal microscope.

-

Acquire images and quantify the fluorescence intensity of the protein of interest at the kinetochores, often by co-localizing with a centromere marker like ACA/CREST.

-

Conclusion

The inhibition of Mps1 kinase has emerged as a powerful tool to probe the intricacies of the spindle assembly checkpoint and kinetochore function. The resulting SAC abrogation and disruption of kinetochore protein localization underscore the central role of Mps1 in maintaining genomic stability. While specific data on this compound remains elusive in the public domain, the wealth of information from studies using other potent Mps1 inhibitors provides a robust framework for understanding its therapeutic potential and for guiding future research in this critical area of cell biology and drug development. Further investigation into the nuances of different Mps1 inhibitors will undoubtedly continue to illuminate the complex regulatory networks that govern faithful cell division.

References

- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

understanding the antiproliferative activity of Mps1-IN-4

An In-Depth Technical Guide on the Antiproliferative Activity of Mps1-IN-1

Disclaimer: Information regarding the specific compound "Mps1-IN-4" is not available in the public domain. This guide provides a comprehensive overview of the well-characterized Mps1 inhibitor, Mps1-IN-1 , as a representative example to fulfill the user's request for an in-depth technical analysis of an Mps1 inhibitor's antiproliferative activity.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Mps1 is a core component of the SAC, responsible for monitoring the attachment of kinetochores to microtubules.[2][3] Overexpression of Mps1 has been observed in various human cancers, making it an attractive target for anticancer drug development.[2][4] Mps1 inhibitors disrupt the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[1][2][5] This technical guide focuses on the antiproliferative activity of Mps1-IN-1, a small molecule inhibitor of Mps1.

Data Presentation: Quantitative Antiproliferative and Kinase Inhibitory Activity of Mps1-IN-1

The following tables summarize the quantitative data on the inhibitory activity of Mps1-IN-1 against Mps1 kinase and its antiproliferative effects on various cancer cell lines.

| Kinase Inhibition | IC50 (nM) | Reference |

| Mps1 | 367 | [1] |

| Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | ~5-10 | [1] |

| HeLa | Cervical Cancer | Not explicitly stated, but effective at 10 µM | [1] |

| U2OS | Osteosarcoma | Not explicitly stated, but effective at 10 µM | [1] |

| PtK2 | Potoroo Kidney Epithelial | Not explicitly stated, but effective at 10 µM | [1] |

Mechanism of Action of Mps1-IN-1

Mps1-IN-1 exerts its antiproliferative effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to a cascade of events that culminate in cell death.

-

Disruption of the Spindle Assembly Checkpoint (SAC): Mps1 kinase activity is essential for the recruitment of key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] Inhibition of Mps1 by Mps1-IN-1 prevents the localization of Mad2 to kinetochores, leading to a premature exit from mitosis.[1]

-

Decreased Aurora B Kinase Activity: Mps1 inhibition has been shown to decrease the activity of Aurora B kinase, a key regulator of chromosome biorientation and the SAC.[1]

-

Chromosome Missegregation and Aneuploidy: The premature mitotic exit caused by Mps1-IN-1 in the presence of unaligned chromosomes leads to gross aneuploidy.[1]

-

Induction of Apoptosis and Mitotic Catastrophe: The accumulation of chromosomal abnormalities triggers apoptotic pathways and mitotic catastrophe, resulting in cell death.[1][5] In cancer cells with extra centrosomes, Mps1 inhibition can increase the frequency of multipolar mitoses, leading to catastrophic chromosome mis-segregation.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Mps1-IN-1 are provided below.

In Vitro Kinase Assay (Lanthascreen™)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagents:

-

Purified Mps1 kinase

-

Fluorescently labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phosphopeptide antibody

-

Mps1-IN-1 at various concentrations

-

-

Procedure:

-

The Mps1 kinase, substrate peptide, and Mps1-IN-1 are incubated with ATP to allow the phosphorylation reaction to occur.

-

The terbium-labeled antibody, which specifically recognizes the phosphorylated substrate, is added to the reaction.

-

The plate is read on a fluorescence plate reader that can detect the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

The TR-FRET signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

Cell Viability/Proliferation Assay (e.g., MTT or Crystal Violet Assay)

These assays measure the number of viable cells in a culture after treatment with a compound.

-

Reagents:

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of Mps1-IN-1 or a vehicle control (e.g., DMSO) for a specified period (e.g., 96 hours).[1]

-

For the MTT assay, the MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength.[8]

-

For the Crystal Violet assay, cells are fixed and stained with crystal violet solution. After washing, the incorporated dye is solubilized, and the absorbance is measured.[6]

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Reagents:

-

Procedure:

-

Cells are treated with Mps1-IN-1 or a vehicle control.

-

Both floating and attached cells are collected, washed with PBS, and fixed in cold 70% ethanol.[9]

-

The fixed cells are then washed and resuspended in PI staining solution.[10]

-

The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of the PI bound to the DNA in each cell.

-

The DNA content allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

-

Immunofluorescence Microscopy for Mad2 Localization

This method is used to visualize the localization of proteins within the cell, such as the recruitment of Mad2 to kinetochores.

-

Reagents:

-

Cells grown on coverslips (e.g., PtK2 cells stably expressing HsMad2-EYFP)[1]

-

Mps1-IN-1

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody against a kinetochore marker (e.g., CREST anti-centromere antibody)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

-

Procedure:

-

Cells are treated with Mps1-IN-1 or a vehicle control.

-

The cells are fixed, permeabilized, and then incubated with the primary antibody.

-

After washing, the cells are incubated with the fluorescently labeled secondary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium containing DAPI.

-

The cells are visualized using a fluorescence microscope to observe the localization of Mad2 (in this case, via its EYFP tag) relative to the kinetochores.

-

Mandatory Visualizations

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Caption: Experimental Workflow for Cell Viability Assay.

Caption: Logical Relationship of Mps1-IN-1's Mechanism of Action.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

Methodological & Application

Determining the Effective Concentration of Mps1-IN-4 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1 (Monopolar spindle 1), also known as TTK (Threonine Tyrpsine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2][3][4][5] Overexpression of Mps1 is observed in a variety of human cancers and is often associated with aneuploidy and poor prognosis, making it an attractive target for cancer therapy.[6]

Mps1-IN-4 is a small molecule inhibitor of Mps1. Determining the effective concentration of this compound in cell culture is a critical first step in preclinical studies to assess its therapeutic potential. This document provides detailed application notes and protocols for determining the effective concentration of this compound by evaluating its effects on cell viability, target engagement, cell cycle progression, and apoptosis.

Data Presentation

While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table summarizes reported IC50 values and effective concentrations for other potent Mps1 inhibitors. This data can serve as a guide for establishing an initial concentration range for this compound in your experiments. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the precise IC50 in your cell line of interest.

| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| Mps1-IN-1 | HCT116 | Cell Proliferation | 5-10 µM (decreased viability) | [7] |

| MPI-0479605 | In vitro kinase assay | Enzymatic | 1.8 nM | [8] |